

Spectroscopic Profile of 3-(4-Methylphenyl)isoxazol-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)isoxazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(4-Methylphenyl)isoxazol-5-amine**. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **3-(4-Methylphenyl)isoxazol-5-amine**. While a complete, published dataset for this specific molecule is not readily available, the data presented is based on the analysis of closely related structures and established spectroscopic principles of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **3-(4-Methylphenyl)isoxazol-5-amine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.8	d	2H	Ar-H (ortho to isoxazole)
~7.2-7.4	d	2H	Ar-H (meta to isoxazole)
~6.0-6.5	s	1H	Isoxazole-H (C4-H)
~5.0-6.0	br s	2H	-NH ₂
~2.4	s	3H	Ar-CH ₃

Table 2: Predicted ¹³C NMR Data for **3-(4-Methylphenyl)isoxazol-5-amine**

Chemical Shift (δ , ppm)	Assignment
~170	C5 (isoxazole)
~160	C3 (isoxazole)
~140	C-ipso (Aromatic, attached to CH ₃)
~129	Ar-CH
~127	Ar-CH
~125	C-ipso (Aromatic, attached to isoxazole)
~95	C4 (isoxazole)
~21	Ar-CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-(4-Methylphenyl)isoxazol-5-amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium-Strong	N-H stretching (asymmetric and symmetric) of primary amine
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (aliphatic -CH ₃)
~1640	Strong	C=N stretching (isoxazole ring)
1620-1580	Medium-Strong	N-H bending (scissoring) of primary amine
1600, 1480	Medium	C=C stretching (aromatic ring)
1450-1350	Medium	C-H bending (aliphatic -CH ₃)
~1250	Strong	C-N stretching (aromatic amine)
~900-650	Strong, Broad	N-H wagging of primary amine

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-(4-Methylphenyl)isoxazol-5-amine**

m/z Value	Interpretation
174	[M] ⁺ (Molecular Ion)
159	[M - CH ₃] ⁺
145	[M - NH] ⁺ or [M - C ₂ H ₃] ⁺
117	[p-tolyl] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **3-(4-Methylphenyl)isoxazol-5-amine** is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).

Data Acquisition:

- ¹H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: Spectra are recorded on the same instrument, typically at a frequency of 75 or 125 MHz. A wider spectral width (0-200 ppm) is used, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- The KBr pellet is placed in the sample holder of an FTIR spectrometer.

- The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

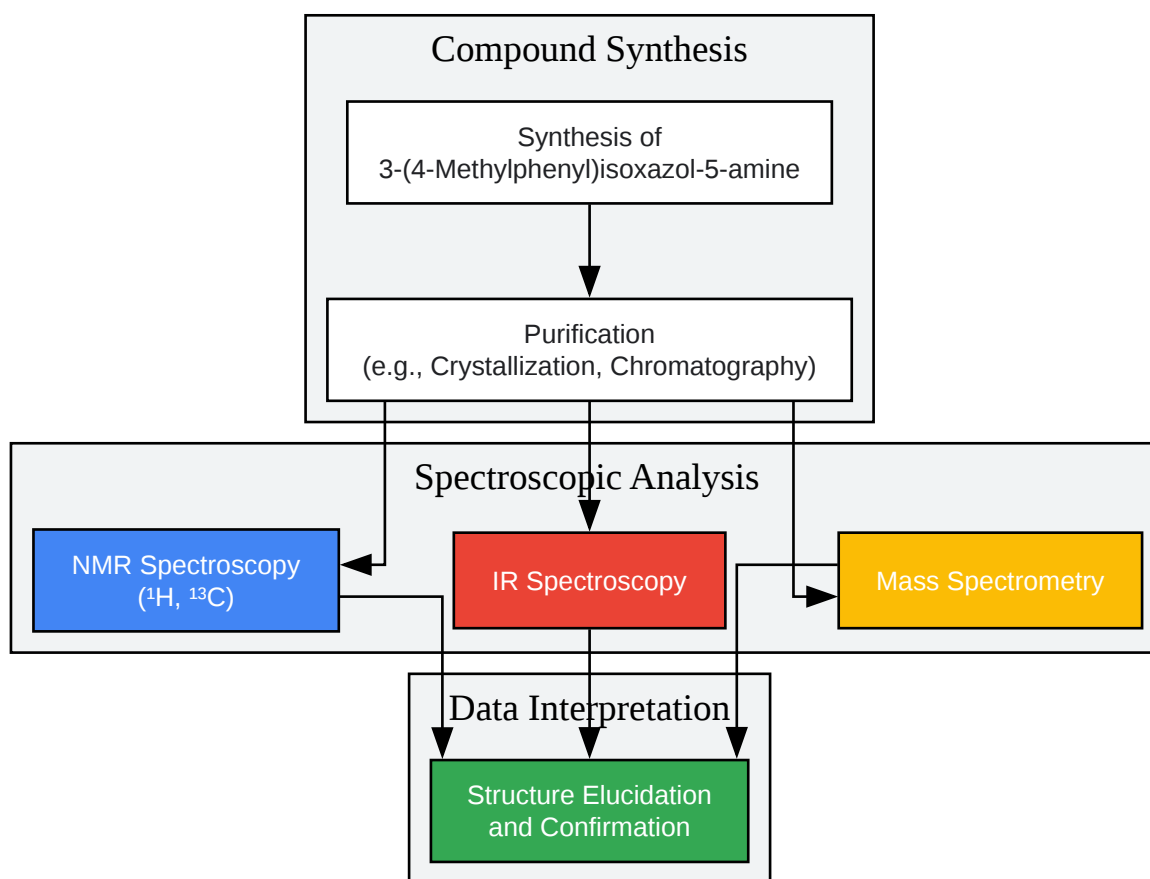
- The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Electron Ionization (EI) is a common method for generating the mass spectrum, using a standard electron energy of 70 eV.

Data Acquisition:

- The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu to detect the molecular ion and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **3-(4-Methylphenyl)isoxazol-5-amine**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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